molecular formula C13H20O B13631386 4-(2,4,5-Trimethylphenyl)butan-2-ol

4-(2,4,5-Trimethylphenyl)butan-2-ol

Cat. No.: B13631386
M. Wt: 192.30 g/mol
InChI Key: KVBTVZIPYCAQPO-UHFFFAOYSA-N
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Description

4-(2,4,5-Trimethylphenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with a 2,4,5-trimethylphenyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-Trimethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide, reacts with a suitable carbonyl compound like 2,4,5-trimethylbenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trimethylphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into hydrocarbons or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Alkyl halides.

Scientific Research Applications

4-(2,4,5-Trimethylphenyl)butan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4,5-Trimethylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-2-butanol
  • 2-(2,4,5-Trimethylphenyl)pentan-2-ol
  • 4-(2,3,6-Trimethylphenyl)butan-2-ol

Uniqueness

4-(2,4,5-Trimethylphenyl)butan-2-ol is unique due to the specific arrangement of its methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. This structural uniqueness can lead to different physical and chemical properties compared to similar compounds.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-(2,4,5-trimethylphenyl)butan-2-ol

InChI

InChI=1S/C13H20O/c1-9-7-11(3)13(8-10(9)2)6-5-12(4)14/h7-8,12,14H,5-6H2,1-4H3

InChI Key

KVBTVZIPYCAQPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CCC(C)O)C

Origin of Product

United States

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